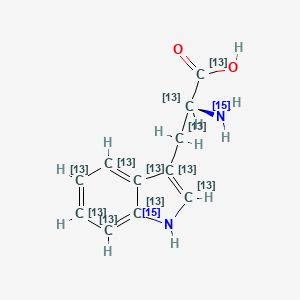

L-Tryptophan-13C11,15N2

概要

説明

L-Tryptophan-13C11,15N2 is an isotopically labeled analog of L-Tryptophan, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. L-Tryptophan itself is a precursor to several important biomolecules, including serotonin, melatonin, and vitamin B3 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan-13C11,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Tryptophan molecule. This can be achieved through microbial fermentation using isotopically labeled substrates or through chemical synthesis. The chemical synthesis route typically involves the use of isotopically labeled precursors in a series of reactions that form the indole ring and attach the amino acid side chain .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce L-Tryptophan from isotopically labeled glucose or other carbon sources. The fermentation process is optimized to maximize yield and purity .

化学反応の分析

Types of Reactions: L-Tryptophan-13C11,15N2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form compounds such as indole-3-acetaldehyde.

Reduction: Reduction reactions can convert it to compounds like tryptamine.

Substitution: Substitution reactions can occur at the indole ring, leading to derivatives like 5-hydroxytryptophan.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation: Indole-3-acetaldehyde

Reduction: Tryptamine

Substitution: 5-Hydroxytryptophan

科学的研究の応用

Metabolic Studies

Role in Neurotransmitter Synthesis

L-Tryptophan is a precursor for several important neurotransmitters, including serotonin and melatonin. The isotopic labeling allows researchers to trace the metabolic pathways of tryptophan more accurately, providing insights into how variations in tryptophan metabolism can influence health outcomes such as mood regulation and sleep patterns .

Gut Microbiota Interaction

Studies have shown that gut microbiota can significantly affect the metabolism of L-Tryptophan. The use of L-Tryptophan-13C11,15N2 enables researchers to investigate these interactions and their implications for health and disease, particularly in understanding metabolic disorders.

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dual isotope labeling of this compound enhances its sensitivity in NMR spectroscopy, making it a valuable tool for studying the structure and dynamics of protein interactions. This application is crucial for understanding protein folding and function .

Mass Spectrometry (MS)

this compound is frequently used in mass spectrometry for precise quantification of tryptophan and its metabolites in biological samples. Its isotopic nature allows for differentiation between labeled and unlabeled compounds, facilitating more accurate metabolic profiling .

Study 1: Tryptophan Metabolites in Human Plasma

A study utilized liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze over 20 tryptophan metabolites in human plasma. The incorporation of this compound allowed for a comprehensive understanding of metabolic differences between human and murine samples, highlighting its potential as a biomarker for various physiological conditions .

Study 2: Solvent Front Position Extraction (SFPE) Technique

Research demonstrated a novel SFPE technique for the determination of tryptophan levels in human plasma using this compound as an internal standard. This method showed high precision and accuracy, making it suitable for clinical applications .

Comparison with Related Compounds

| Compound Name | Isotope Labeling | Unique Features |

|---|---|---|

| This compound | Carbon-13 and Nitrogen-15 | Enhanced NMR sensitivity; dual isotope labeling |

| L-Tryptophan-1-13C | Carbon-13 at alpha carbon | Single isotope labeling; less sensitive for NMR |

| L-Tryptophan-15N | Single Nitrogen-15 | Useful for specific metabolic studies |

作用機序

L-Tryptophan-13C11,15N2 exerts its effects by serving as a precursor to several important biomolecules. It is converted to serotonin through the action of the enzyme tryptophan hydroxylase, followed by decarboxylation. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite. Additionally, L-Tryptophan is a precursor to melatonin, which regulates sleep-wake cycles, and vitamin B3, which is essential for energy metabolism .

類似化合物との比較

L-Tryptophan-15N2: Labeled with nitrogen-15 isotopes.

L-Tryptophan-13C11: Labeled with carbon-13 isotopes.

L-Tryptophan-d8: Deuterated form of L-Tryptophan

Uniqueness: L-Tryptophan-13C11,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing more detailed information about molecular structures and metabolic pathways compared to singly labeled compounds .

生物活性

L-Tryptophan-13C11,15N2 is a stable isotope-labeled derivative of the essential amino acid L-Tryptophan. This compound, where eleven carbon atoms are replaced with carbon-13 isotopes and two nitrogen atoms with nitrogen-15 isotopes, has garnered attention for its biological activity, particularly in metabolic studies and neurochemical research. This article delves into the biological activity of this compound, exploring its metabolic pathways, applications in research, and implications for health.

- Molecular Formula : C₁₃H₁₂N₂O₂

- Molecular Weight : Approximately 217.13 g/mol

- Isotope Labeling : Carbon-13 and Nitrogen-15

Metabolic Pathways

L-Tryptophan serves as a precursor for several critical biomolecules:

- Serotonin : The primary role of L-Tryptophan is in the synthesis of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The conversion of L-Tryptophan to serotonin involves the enzyme tryptophan hydroxylase, which is influenced by the availability of L-Tryptophan in the bloodstream .

- Melatonin : Following serotonin synthesis, L-Tryptophan is further metabolized to melatonin in the pineal gland, which plays a crucial role in regulating circadian rhythms and sleep patterns .

- Kynurenine Pathway : L-Tryptophan can also be metabolized via the kynurenine pathway, leading to the production of several neuroactive compounds that have implications for neurodegenerative diseases and mood disorders .

Biological Activity and Research Applications

The isotopic labeling of this compound enhances its utility in various scientific applications:

- Metabolic Tracing : The stable isotopes allow researchers to trace metabolic pathways more accurately using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This capability is vital for understanding how variations in tryptophan metabolism can influence health outcomes .

- Clinical Studies : Research has shown that manipulating serum tryptophan levels can affect serotonin synthesis rates in the brain. Clinical trials have explored L-Tryptophan supplementation for treating psychiatric disorders such as depression and anxiety .

Case Studies

Several studies have utilized this compound to investigate its biological activity:

-

Serum Tryptophan Levels and Mood Disorders :

Serum Tryptophan (µg/mL) Mood Improvement Score 10.46 8 6.91 5 11.40 9 - Kynurenine Pathway Analysis :

特性

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-ODOYFPBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。